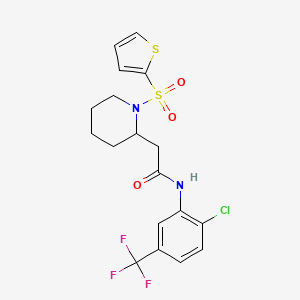
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18ClF3N2O3S2 and its molecular weight is 466.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperidine ring, a thiophene moiety, and a trifluoromethyl-substituted phenyl group. Its molecular formula is C15H16ClF3N2O2S, and it features several functional groups that contribute to its biological activity.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | C15H16ClF3N2O2S |
| IUPAC Name | This compound |
| SMILES | O=C(Nc(cc(F)(F)F)c1Cl)c1cccs1 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with similar structural frameworks have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This property is particularly relevant in the context of chronic inflammatory diseases.
Antibacterial Activity
There is evidence supporting the antibacterial efficacy of compounds related to this structure. In vitro studies have demonstrated that certain derivatives possess potent activity against Gram-positive bacteria, indicating potential applications in treating bacterial infections.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the trifluoromethyl group has been linked to enhanced lipophilicity and improved binding affinity to biological targets. Additionally, modifications on the thiophene ring can significantly influence the compound's pharmacological profile.
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that specific substitutions on the phenyl ring increased cytotoxicity, suggesting a correlation between structural modifications and enhanced antitumor activity.
- Inflammation Models : In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers, highlighting its potential as an anti-inflammatory agent.
- Antibacterial Testing : In vitro assays against Staphylococcus aureus showed that certain analogs had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their viability as new antibacterial agents.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O3S2/c19-14-7-6-12(18(20,21)22)10-15(14)23-16(25)11-13-4-1-2-8-24(13)29(26,27)17-5-3-9-28-17/h3,5-7,9-10,13H,1-2,4,8,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMNIEDHXJWSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














